BET Family Selectivity: I-BRD9 Versus LP99 and BI-7273
I-BRD9 demonstrates >700-fold selectivity for BRD9 over the BET family (BRD2/3/4) in BROMOscan profiling, a critical differentiator from the earlier probe LP99 and the more potent but BET-active inhibitor BI-7273. While LP99 shows no reported BET selectivity advantage (and primarily targets BRD7 with only 9-fold selectivity over BRD9) and BI-7273 retains significant BET family activity, I-BRD9's >700-fold window ensures that observed cellular phenotypes are attributable to BRD9 inhibition rather than confounding BET bromodomain engagement [1].
| Evidence Dimension | Selectivity fold over BET family (BRD2/3/4) |
|---|---|
| Target Compound Data | >700-fold selectivity |
| Comparator Or Baseline | LP99: No significant BET selectivity reported; BI-7273: Retains BET family activity; BI-9564: >1,300-fold (IC₅₀ >100 μM for BETs) |
| Quantified Difference | I-BRD9: >700-fold; BI-9564: >1,300-fold (superior BET selectivity but dual BRD7/9 inhibition) |
| Conditions | BROMOscan profiling (DiscoverRx); panel of bromodomains including BET family members |
Why This Matters
For experiments requiring unambiguous attribution of phenotypes to BRD9 (rather than BET proteins), I-BRD9 provides the necessary selectivity window that earlier probes like LP99 lack.
- [1] Theodoulou NH, Bamborough P, Bannister AJ, Becher I, Bit RA, Che KH, Chung CW, Dittmann A, Drewes G, Drewry DH, et al. Discovery of I-BRD9, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition. J Med Chem. 2016;59(4):1425-39. View Source
